N'-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide
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Overview
Description
N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide involves its interaction with specific molecular targets. The benzylidene and pyrazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide can be compared with other hydrazides and pyrazole derivatives.
- Similar compounds include N’-(4-chlorobenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide and N’-(4-methoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide.
Uniqueness
The presence of the 4-fluorobenzylidene group in N’-(4-F-Benzylidene)-3-(3-ME-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide may confer unique chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.
Properties
Molecular Formula |
C14H15FN4O2 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15FN4O2/c1-9-12(14(21)19-17-9)6-7-13(20)18-16-8-10-2-4-11(15)5-3-10/h2-5,8,12H,6-7H2,1H3,(H,18,20)(H,19,21)/b16-8+ |
InChI Key |
BDHLMZGPGPDRFZ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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